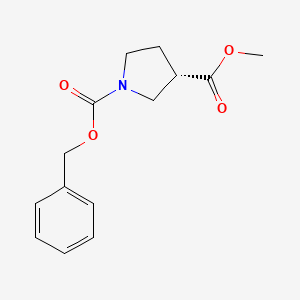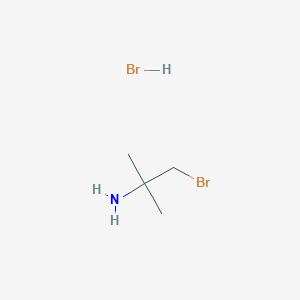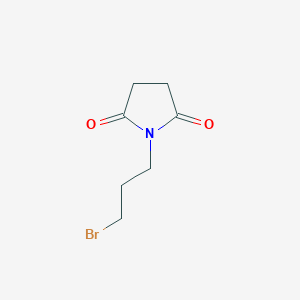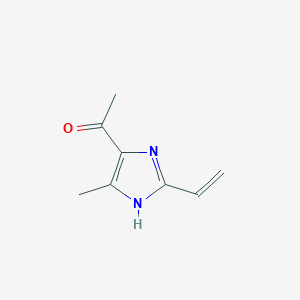![molecular formula C13H16BrNO B1282740 4-[(6-Bromohexyl)oxy]benzonitrile CAS No. 91944-99-9](/img/structure/B1282740.png)
4-[(6-Bromohexyl)oxy]benzonitrile
Overview
Description
4-[(6-Bromohexyl)oxy]benzonitrile is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol. This compound is significant in the field of chemistry due to its various applications in industries such as pharmaceuticals, material science, and organic synthesis. It is an intermediate in the synthesis of other complex molecules and is used in the treatment of amyloid-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+6-BromohexanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromohexyl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the hexyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding primary amine.
Scientific Research Applications
4-[(6-Bromohexyl)oxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Medicine: It is an intermediate in the synthesis of drugs used for the treatment of amyloid-related diseases.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(6-Bromohexyl)oxy]benzonitrile involves its interaction with specific molecular targets. The bromine atom in the hexyl chain can undergo nucleophilic substitution, leading to the formation of various bioactive molecules. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chlorohexyl)oxy]benzonitrile
- 4-[(6-Iodohexyl)oxy]benzonitrile
- 4-[(6-Fluorohexyl)oxy]benzonitrile
Comparison
4-[(6-Bromohexyl)oxy]benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom also imparts specific electronic and steric properties that influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(6-bromohexoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMXJYXSDXBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541215 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91944-99-9 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1282661.png)






![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)




